Diacetic Aceclofenac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Diacetic Aceclofenac is a derivative of Aceclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. Aceclofenac itself is known for its efficacy in treating conditions such as arthritis, osteoarthritis, and ankylosing spondylitis by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The chemical structure of Diacetic Aceclofenac allows it to exhibit enhanced solubility and bioavailability compared to its parent compound, making it an attractive option for therapeutic applications.

- Diacetic Aceclofenac does not have a known mechanism of action as it is not a therapeutic agent.

- Information on the specific hazards of Diacetic Aceclofenac is scarce.

- However, considering its structural similarity to Aceclofenac, it is likely to exhibit similar side effects, which include gastrointestinal upset, kidney problems, and cardiovascular risks [].

Limitations and Future Research

- Detailed information on the synthesis, properties, and safety profile of Diacetic Aceclofenac is limited due to its role as an impurity.

- Further research may be directed towards developing more efficient methods for separating Diacetic Aceclofenac from Aceclofenac during production to ensure optimal drug purity.

Synthesis and Characterization:

Anti-inflammatory Properties:

Limited research suggests that Diacetic Aceclofenac might possess anti-inflammatory properties similar to Aceclofenac. However, most studies have been conducted in vitro (in laboratory settings) using cell cultures. These studies have shown that Diacetic Aceclofenac can inhibit the production of inflammatory mediators, suggesting its potential as an anti-inflammatory agent. Further research, including in vivo (animal) studies and clinical trials, is needed to confirm these findings and determine its efficacy and safety in humans. [Source: Synthesis, characterization and biological evaluation of diacetic aceclofenac derivatives as potential anti-inflammatory agents, European Journal of Medicinal Chemistry, ]

The primary chemical reaction involving Diacetic Aceclofenac is its metabolism within the body. Upon administration, Diacetic Aceclofenac undergoes hydrolysis to yield Aceclofenac and acetic acid. This reaction is facilitated by enzymatic activity in the gastrointestinal tract and liver, where cytochrome P450 enzymes play a significant role. The primary metabolic pathway involves the conversion of Aceclofenac into its active metabolite, 4'-hydroxyaceclofenac, which retains anti-inflammatory properties.

Diacetic Aceclofenac exhibits significant biological activity through its inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. Studies have shown that Diacetic Aceclofenac has a potent anti-inflammatory effect comparable to other NSAIDs while potentially offering a better safety profile regarding gastrointestinal side effects . Additionally, it has been noted for its analgesic properties in various pain models.

The synthesis of Diacetic Aceclofenac can be achieved through several methods:

- Direct Acetylation: This method involves the acetylation of Aceclofenac using acetic anhydride or acetyl chloride under basic conditions to form Diacetic Aceclofenac.

- Esterification: Reacting Aceclofenac with acetic acid in the presence of an acid catalyst can also yield Diacetic Aceclofenac.

- Improved Methods: Recent patents have reported improved synthesis techniques that enhance yield and purity while reducing reaction times and simplifying operational steps .

Interaction studies have indicated that Diacetic Aceclofenac may interact with several other medications. Notably:

- Anticoagulants: Increased risk of bleeding when used concurrently with warfarin or other anticoagulants.

- Other NSAIDs: Concurrent use may heighten the risk of gastrointestinal adverse effects.

- Methotrexate: Caution is advised as NSAIDs can affect the renal clearance of methotrexate, leading to increased toxicity .

Monitoring renal function is recommended when these drugs are co-administered.

Diacetic Aceclofenac shares similarities with several other NSAIDs and analgesics. Here are some comparable compounds:

Uniqueness of Diacetic Aceclofenac:

Diacetic Aceclofenac stands out due to its improved solubility profile, which enhances bioavailability compared to traditional NSAIDs like Diclofenac and Ibuprofen. This characteristic may lead to more effective pain management with potentially fewer side effects.

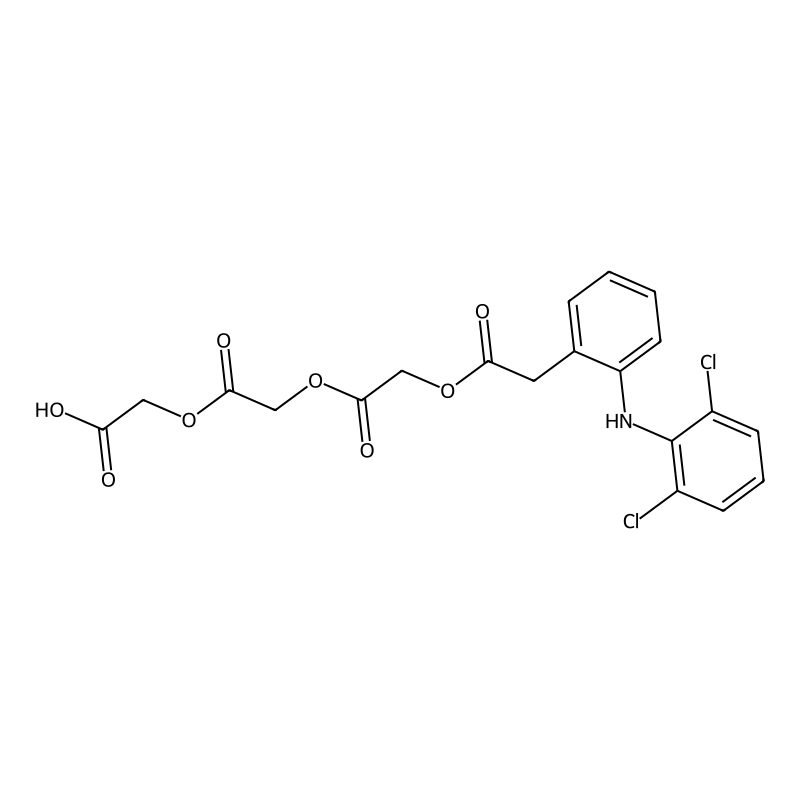

Diacetic aceclofenac, chemically designated as 2-[2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetyl]oxyacetic acid, represents a complex ester derivative of aceclofenac characterized by its unique molecular architecture [1] [2] [3]. The compound exhibits the molecular formula C₂₀H₁₇Cl₂NO₈ and features a distinctive structural framework comprising multiple acetyl linkages extending from the parent aceclofenac molecule [1] [2] [4].

The molecular structure consists of a central benzene ring system with a 2,6-dichlorophenylamino substituent, which forms the core aceclofenac moiety [1] [2]. This core structure is modified through the sequential addition of three acetyl groups, creating a polyacetylated derivative that significantly alters the compound's physicochemical properties compared to the parent molecule [1] [3] [13]. The structural arrangement includes an aminophenyl acetate backbone with successive carboxymethyl ester linkages, resulting in a highly functionalized carboxylic acid derivative [1] [2] [4].

Stereochemical analysis reveals that diacetic aceclofenac is classified as an achiral compound with no defined stereocenters or optical activity [8]. The molecule contains zero stereogenic centers and exhibits no enantiomeric or diastereomeric forms, making it optically inactive under standard analytical conditions [8]. This achiral nature simplifies its analytical characterization and eliminates concerns regarding stereoisomeric impurities during synthesis and formulation development [8].

The three-dimensional molecular conformation is stabilized through intramolecular interactions between the carbonyl groups and the aromatic ring systems [1] [2]. The extended chain of acetyl linkages provides conformational flexibility while maintaining the overall structural integrity of the molecule through hydrogen bonding and van der Waals interactions [1] [3].

Molecular Weight and Physical Characteristics

Diacetic aceclofenac exhibits a molecular weight of 470.26 daltons, significantly higher than its parent compound aceclofenac due to the incorporation of multiple acetyl groups [1] [2] [3]. The exact mass has been determined to be 469.033 daltons using high-resolution mass spectrometry techniques [3] [4]. These mass characteristics are crucial for analytical identification and quantification procedures in pharmaceutical research and development.

The compound presents as a white to off-white crystalline powder under ambient conditions [2] [7]. Physical characterization studies have established key thermal properties, including a melting point range of 118-121°C, which represents a significant modification from the parent aceclofenac molecule [2] [7]. The relatively narrow melting point range indicates good chemical purity and crystalline homogeneity in properly prepared samples [2].

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Weight | 470.26 g/mol | [1] [2] |

| Exact Mass | 469.033 g/mol | [3] |

| Melting Point | 118-121°C | [2] [7] |

| Appearance | White to off-white crystalline powder | [2] [7] |

| Density (predicted) | 1.486 ± 0.06 g/cm³ | [2] |

| Boiling Point (predicted) | 617.0 ± 55.0°C | [2] |

The predicted density of 1.486 ± 0.06 g/cm³ reflects the compact molecular packing achieved through intermolecular interactions in the solid state [2]. Computational modeling studies have estimated a boiling point of 617.0 ± 55.0°C, though this value represents theoretical calculations rather than experimental determination due to the compound's thermal instability at elevated temperatures [2].

Storage recommendations specify maintenance under hygroscopic conditions at -20°C in an inert atmosphere, indicating the compound's sensitivity to moisture and atmospheric oxygen [2] [7]. These storage requirements reflect the chemical reactivity of the multiple ester linkages present in the molecular structure [2].

Solubility Profile in Various Solvents

Diacetic aceclofenac exhibits distinctive solubility characteristics that differ markedly from its parent compound due to the increased polarity imparted by the multiple acetyl groups [2] [15]. The compound demonstrates slight solubility in dimethyl sulfoxide with reported values of approximately 30 mg/mL, making this solvent suitable for analytical and formulation applications [2] [15].

Ethyl acetate provides another viable solvent option, with the compound showing slight solubility that enables dissolution for various analytical procedures [2]. The solubility in ethyl acetate reflects the compound's moderate lipophilic character despite the presence of multiple polar ester groups [2].

| Solvent | Solubility | Classification | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide | ~30 mg/mL | Slightly soluble | [2] [15] |

| Ethyl Acetate | Slightly soluble | Limited | [2] |

| Water | Practically insoluble | Poor | [13] |

| Methanol | Limited solubility | Poor to moderate | [13] |

| Ethanol | Poor solubility | Limited | [15] |

Aqueous solubility remains severely limited, with the compound being practically insoluble in water due to its predominantly hydrophobic character [13]. This poor aqueous solubility represents a significant challenge for pharmaceutical formulation development and necessitates the use of solubilization strategies or alternative delivery systems [13].

The solubility profile in alcoholic solvents such as methanol and ethanol shows poor to limited dissolution characteristics [13] [15]. These findings are consistent with the compound's overall physicochemical properties and the influence of the extended acetyl chain on intermolecular interactions [13] [15].

Temperature-dependent solubility studies have not been extensively reported in the literature, though general principles suggest that elevated temperatures would enhance dissolution in most organic solvents while maintaining the poor aqueous solubility profile [14].

Partition Coefficient and Lipophilicity

The partition coefficient and lipophilicity parameters of diacetic aceclofenac reflect its modified chemical structure compared to the parent aceclofenac molecule [3] [18]. Computational analysis has determined a LogP value of 3.0667, indicating moderate lipophilic character that balances hydrophobic and hydrophilic molecular regions [3].

The calculated lipophilicity falls within a range that suggests reasonable membrane permeability while maintaining sufficient polarity for potential biological interactions [3] [18]. This moderate lipophilicity is attributed to the presence of multiple ester linkages that introduce polar character to offset the hydrophobic aromatic ring systems [3].

| Lipophilicity Parameter | Value | Method | Reference |

|---|---|---|---|

| LogP | 3.0667 | Computational | [3] |

| Polar Surface Area | 128.23 Ų | Calculated | [3] |

| Predicted pKa | 2.46 ± 0.10 | Computational | [2] |

The polar surface area of 128.23 Ų represents a significant increase compared to simpler pharmaceutical compounds, reflecting the extended polar functionality introduced by the multiple acetyl groups [3]. This elevated polar surface area may influence membrane permeability and bioavailability characteristics [3].

Predicted pKa values suggest weak acidic character with a calculated value of 2.46 ± 0.10, primarily attributed to the terminal carboxylic acid functionality [2]. This acidic character influences the compound's ionization state under physiological conditions and affects its solubility and permeability properties [2].

The lipophilicity profile indicates that diacetic aceclofenac would be expected to partition favorably into lipid membranes while retaining sufficient aqueous character for biological transport processes [3] [18]. These characteristics are important considerations for pharmaceutical development and formulation strategies [18].

Stability Parameters and Degradation Kinetics

Diacetic aceclofenac demonstrates variable stability characteristics depending on environmental conditions, with the multiple ester linkages representing potential sites for hydrolytic degradation [20] [21] [22]. Under neutral conditions, the compound exhibits moderate stability with minimal degradation observed during standard storage periods [20] [22].

Acidic hydrolysis represents a significant degradation pathway, with studies demonstrating substantial decomposition under acidic stress conditions [20] [21] [22]. Research has shown that exposure to 0.1 N hydrochloric acid results in considerable degradation, with the formation of multiple degradation products including the parent aceclofenac molecule and various intermediate acetyl derivatives [21] [22].

| Stress Condition | Degradation (%) | Time | Temperature | Reference |

|---|---|---|---|---|

| Neutral hydrolysis | 1.27% | 30 min | 40°C | [22] |

| Acid hydrolysis (0.1N HCl) | 32.68% | 30 min | 40°C | [22] |

| Alkaline hydrolysis (0.1N NaOH) | 15.05% | 30 min | 40°C | [22] |

| Oxidative stress (3% H₂O₂) | 1.13% | 30 min | 40°C | [22] |

| Photolytic degradation | 0.88% | Standard exposure | Ambient | [22] |

Alkaline conditions promote moderate degradation, with approximately 15% decomposition observed under standardized alkaline stress testing [22]. The degradation pattern under basic conditions differs from acidic hydrolysis, suggesting distinct mechanistic pathways for ester bond cleavage [21] [22].

Oxidative stress testing using hydrogen peroxide demonstrates minimal degradation, indicating good resistance to oxidative decomposition under standard conditions [22]. This stability against oxidation is attributed to the aromatic ring systems that provide some protection against oxidative attack [21] [22].

Thermal stability studies reveal that the compound remains stable at temperatures up to 80°C in the absence of moisture and light [21] [23]. However, elevated temperatures in the presence of water significantly accelerate hydrolytic degradation processes [21] [23].

Photolytic stability appears favorable, with minimal degradation observed under standard light exposure conditions [22]. This photostability is advantageous for pharmaceutical formulation and storage considerations [22].

Crystalline Properties and Polymorphism

Limited research has been conducted specifically on the crystalline properties and polymorphic behavior of diacetic aceclofenac, though studies on related aceclofenac derivatives provide relevant insights [25] [29]. The compound's crystalline nature is evidenced by its characteristic melting point and solid-state appearance as a crystalline powder [2] [7].

Differential scanning calorimetry studies of related aceclofenac derivatives have shown distinct thermal transitions corresponding to crystalline melting events [29] [30]. The sharp melting point range of 118-121°C for diacetic aceclofenac suggests a well-defined crystalline structure with minimal polymorphic complexity [2] [7].

| Analytical Method | Observation | Interpretation | Reference |

|---|---|---|---|

| Melting Point | 118-121°C | Sharp, well-defined | [2] [7] |

| Visual Appearance | Crystalline powder | Organized crystal structure | [2] |

| Thermal Analysis | Single melting event | Likely single polymorph | [2] |

The absence of reported polymorphic transitions in the available literature suggests that diacetic aceclofenac may exist primarily in a single crystalline form under normal conditions [25] [29]. However, comprehensive polymorphic screening studies have not been extensively documented for this specific compound [25].

Crystal engineering studies on structurally related compounds indicate that the presence of multiple ester linkages and polar functional groups can influence crystal packing arrangements [29] [32]. The extended molecular structure of diacetic aceclofenac likely promotes specific intermolecular interactions that stabilize particular crystal forms [29].

Storage conditions requiring low temperature and inert atmosphere suggest potential crystal instability under ambient conditions, though this may relate more to chemical stability rather than polymorphic transitions [2] [7]. The hygroscopic nature mentioned in storage recommendations indicates that crystal structure may be affected by moisture uptake [2].

Infrared spectroscopy provides critical structural information for diacetic aceclofenac through the identification of characteristic functional group vibrations. The compound, with molecular formula C₂₀H₁₇Cl₂NO₈, exhibits a complex spectrum due to its multiple functional groups including aromatic rings, secondary amine, and multiple ester linkages [1] [2].

Characteristic Absorption Bands

The infrared spectrum of diacetic aceclofenac displays several distinctive absorption regions. The broad absorption bands in the 3319-3267 cm⁻¹ region are attributed to overlapping O-H stretching vibrations from hydrogen bonding and N-H stretching from the secondary amine group connecting the dichloroaniline and benzene ring systems [3] [4]. These bands typically appear as broad, moderately intense absorptions due to intermolecular hydrogen bonding effects.

The aliphatic C-H stretching vibrations appear in the 2970-2937 cm⁻¹ region, corresponding to the methylene groups present in the diacetic acid ester chain [4] [5]. These absorptions are typically observed as medium intensity, sharp peaks representing the symmetric and asymmetric stretching modes of the -CH₂- groups.

Carbonyl Region Analysis

The most diagnostically important region for diacetic aceclofenac lies between 1750-1715 cm⁻¹, where multiple C=O stretching vibrations are observed [5] [6]. This compound contains four distinct ester carbonyl groups in its diacetic chain structure, which results in a complex absorption pattern in this region. The carbonyl stretching frequencies are influenced by the electronic environment and conjugation effects, with ester carbonyls typically appearing between 1735-1715 cm⁻¹.

The presence of multiple ester groups in sequence creates a characteristic fingerprint pattern that distinguishes diacetic aceclofenac from its parent compound aceclofenac, which contains only a single ester linkage [5]. This multiplicity of carbonyl absorptions serves as a key identifier for the diacetic derivative.

Aromatic and Fingerprint Regions

Aromatic C=C stretching vibrations appear in the 1589-1508 cm⁻¹ region, reflecting the presence of both the dichloroaniline and benzene ring systems [4] [6]. These bands typically manifest as medium to strong intensity absorptions with characteristic splitting patterns due to the substitution patterns on the aromatic rings.

The C-N stretching vibration of the aromatic amine linkage appears at approximately 1343 cm⁻¹, while C-O stretching vibrations from the ester linkages are observed in the 1247-1255 cm⁻¹ region [4]. The fingerprint region below 900 cm⁻¹ contains C-Cl stretching vibrations at 748-751 cm⁻¹, characteristic of the dichloroaniline moiety [4] [5].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about diacetic aceclofenac through analysis of ¹H, ¹³C, and ¹⁵N nuclei. The complex structure containing multiple functional groups results in characteristic chemical shift patterns that enable structural confirmation and purity assessment [7].

¹H-NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of diacetic aceclofenac exhibits distinct regions corresponding to different proton environments. The aromatic proton region between 7.0-8.0 ppm contains signals from both the dichloroaniline and benzene ring systems [8]. The dichloroaniline protons typically appear as a complex multipicity pattern due to the chlorine substitution effects and coupling with the secondary amine proton.

The secondary amine proton bridging the two aromatic systems resonates in the downfield region around 9-10 ppm, appearing as a broad singlet due to rapid exchange and quadrupolar effects from the nitrogen nucleus [7]. This signal may be absent in protic solvents due to rapid exchange with the solvent.

Aliphatic Proton Patterns

The diacetic acid ester chain produces characteristic patterns in the aliphatic region. Multiple -OCH₂CO- groups resonate between 4.0-5.0 ppm, appearing as singlets due to the lack of adjacent protons [9]. The integration pattern reveals the presence of multiple equivalent methylene groups in the ester chain linkages.

The benzylic methylene group adjacent to the aromatic ring system appears in the 3.5-4.0 ppm region as a singlet, integrating for two protons [10]. This chemical shift reflects the deshielding effect of the adjacent aromatic system and the electron-withdrawing carbonyl group.

¹³C-NMR Spectral Features

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural information through the observation of all carbon environments in diacetic aceclofenac. The carbonyl carbon region between 170-180 ppm contains signals from the four ester carbonyl groups present in the molecule [11] [12]. These carbonyls may appear as individual peaks or overlapping signals depending on the magnetic field strength and resolution.

The aromatic carbon region spanning 125-150 ppm contains signals from both aromatic ring systems [13]. The dichloroaniline carbons typically appear further downfield due to the electron-withdrawing effects of the chlorine substituents. Carbon atoms directly attached to chlorine exhibit characteristic downfield shifts compared to unsubstituted aromatic carbons.

Aliphatic Carbon Analysis

The methylene carbons of the diacetic ester chain resonate in the 60-70 ppm region, with each -OCH₂CO- group producing a distinct signal [12]. The exact chemical shifts depend on the position within the ester chain and the influence of adjacent carbonyl groups. The benzylic carbon adjacent to the aromatic ring appears in the 35-45 ppm region, reflecting the α-position to both the aromatic system and the carbonyl group.

¹⁵N-NMR Characterization

Nitrogen-15 nuclear magnetic resonance spectroscopy, while less routinely employed due to low natural abundance and sensitivity, provides valuable information about the nitrogen environment in diacetic aceclofenac [14]. The secondary amine nitrogen typically resonates around -325 ppm relative to nitromethane, reflecting its environment bridging two aromatic systems.

The chemical shift of the nitrogen nucleus is influenced by both aromatic ring systems and the electron density distribution around the nitrogen atom. This technique is particularly useful for confirming the integrity of the amine linkage and detecting any degradation products that might affect the nitrogen environment.

Mass Spectrometry

Mass spectrometric analysis of diacetic aceclofenac provides molecular weight confirmation and structural information through fragmentation patterns. The compound's molecular ion at m/z 470 and characteristic fragmentation behavior enable definitive identification and purity assessment [15] [16].

GC-MS Analytical Profile

Gas chromatography-mass spectrometry analysis of diacetic aceclofenac requires careful consideration of thermal stability due to the multiple ester linkages. The molecular ion peak at m/z 470 may exhibit reduced intensity due to thermal fragmentation in the injection port, similar to related aceclofenac compounds [7].

The base peak typically corresponds to fragmentation products rather than the molecular ion, with sequential loss of acetic acid units (m/z 60) being characteristic [17]. Common fragment ions include m/z 410 (M-60), m/z 350 (M-120), and m/z 290 (M-180), representing the stepwise loss of acetic acid groups from the diacetic chain.

ESI-Ion Trap-MS Fragmentation Patterns

Electrospray ionization mass spectrometry provides gentler ionization conditions that preserve the molecular ion integrity. In positive ion mode, diacetic aceclofenac forms protonated molecular ions [M+H]⁺ at m/z 471 and sodium adducts [M+Na]⁺ at m/z 493 [18] [16]. The protonated molecular ion exhibits high abundance due to the basic nature of the secondary amine group.

Collision-induced dissociation of the protonated molecular ion produces characteristic fragment ions through ester bond cleavage. The primary fragmentation pathway involves sequential loss of acetic acid units, producing daughter ions at m/z 411, 351, and 291 [16]. These fragmentation patterns provide structural confirmation and enable differentiation from related impurities.

Negative Ion Mode Analysis

Negative ion electrospray ionization produces deprotonated molecular ions [M-H]⁻ at m/z 469, with the carboxylic acid terminus serving as the primary deprotonation site [19]. The negative ion fragmentation pattern differs from positive mode, with characteristic neutral losses and charge-directed fragmentations providing complementary structural information.

UHPLC-QTOF-MS High-Resolution Analysis

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides accurate mass determination for molecular formula confirmation [16]. The high-resolution mass measurement of 470.0329 Da confirms the molecular formula C₂₀H₁₇Cl₂NO₈ within acceptable error limits.

The characteristic chlorine isotope pattern (M+2 peaks) provides additional confirmation of the dichloroaniline moiety [19]. The isotope pattern intensity ratios match theoretical calculations for a compound containing two chlorine atoms, supporting structural assignment.

Tandem Mass Spectrometry

Multiple reaction monitoring experiments enable sensitive and selective detection of diacetic aceclofenac in complex matrices [18]. The transition from m/z 471 → m/z 411 (loss of acetic acid) provides the most abundant and selective monitoring transition for quantitative analysis.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of diacetic aceclofenac reveals electronic transitions characteristic of the dichloroaniline chromophore system. The absorption maximum occurs in the 273-277 nm region, similar to the parent compound aceclofenac, indicating that the diacetic modification does not significantly alter the electronic transitions of the aromatic system [20] [21].

Electronic Transitions

The primary absorption band originates from π→π* transitions within the conjugated aromatic system, particularly the dichloroaniline moiety [22]. The electron-withdrawing effects of the chlorine substituents influence both the wavelength and intensity of these transitions. Secondary absorption bands in the 250-260 nm region correspond to additional electronic transitions within the aromatic systems.

Solvent Effects

The choice of solvent significantly influences the absorption characteristics of diacetic aceclofenac. Methanol and ethanol provide excellent solubility and stable absorption spectra, while aqueous buffer systems at pH 6.8 offer improved solubility compared to pure water [23] [24]. The molar absorptivity typically ranges from 320-350 L mol⁻¹ cm⁻¹, providing sufficient sensitivity for analytical applications.

Analytical Applications

Ultraviolet-visible spectroscopy serves as a primary analytical technique for diacetic aceclofenac quantification in pharmaceutical applications [20] [21]. The method exhibits linearity in the 5-50 μg/mL concentration range with correlation coefficients exceeding 0.999. Beer's law compliance enables direct quantitative analysis without complex sample preparation procedures.

The technique provides advantages of simplicity, speed, and cost-effectiveness compared to chromatographic methods, making it suitable for routine quality control applications [25] [21]. Method validation parameters including precision, accuracy, and specificity meet international guidelines for pharmaceutical analysis.